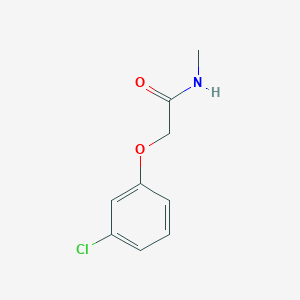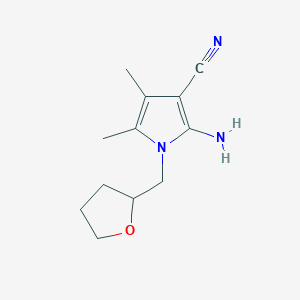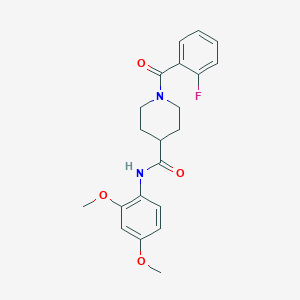![molecular formula C24H17BrClN3O2 B4840124 N-[3-(acetylamino)phenyl]-6-bromo-2-(2-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4840124.png)
N-[3-(acetylamino)phenyl]-6-bromo-2-(2-chlorophenyl)-4-quinolinecarboxamide
描述
N-[3-(acetylamino)phenyl]-6-bromo-2-(2-chlorophenyl)-4-quinolinecarboxamide, also known as ACQ, is a chemical compound that has been the subject of extensive research due to its potential therapeutic applications. ACQ belongs to the class of quinolinecarboxamide derivatives, and it has been found to exhibit a wide range of biological activities that make it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of N-[3-(acetylamino)phenyl]-6-bromo-2-(2-chlorophenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting DNA topoisomerase II, N-[3-(acetylamino)phenyl]-6-bromo-2-(2-chlorophenyl)-4-quinolinecarboxamide disrupts the normal functioning of cancer cells and induces cell death.
Biochemical and Physiological Effects:
In addition to its antitumor activity, N-[3-(acetylamino)phenyl]-6-bromo-2-(2-chlorophenyl)-4-quinolinecarboxamide has been found to exhibit a range of other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and it has also been found to have anti-inflammatory and analgesic properties. N-[3-(acetylamino)phenyl]-6-bromo-2-(2-chlorophenyl)-4-quinolinecarboxamide has also been reported to have a positive effect on glucose metabolism, which may have implications for the treatment of diabetes.
实验室实验的优点和局限性
One of the main advantages of N-[3-(acetylamino)phenyl]-6-bromo-2-(2-chlorophenyl)-4-quinolinecarboxamide for lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, N-[3-(acetylamino)phenyl]-6-bromo-2-(2-chlorophenyl)-4-quinolinecarboxamide also has some limitations, including its relatively low solubility and stability, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on N-[3-(acetylamino)phenyl]-6-bromo-2-(2-chlorophenyl)-4-quinolinecarboxamide. One area of interest is the development of new analogs of N-[3-(acetylamino)phenyl]-6-bromo-2-(2-chlorophenyl)-4-quinolinecarboxamide with improved pharmacological properties. Another area of research is the investigation of the potential use of N-[3-(acetylamino)phenyl]-6-bromo-2-(2-chlorophenyl)-4-quinolinecarboxamide in combination with other drugs or therapies to enhance its antitumor activity. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(acetylamino)phenyl]-6-bromo-2-(2-chlorophenyl)-4-quinolinecarboxamide and its effects on different biological systems.
科学研究应用
N-[3-(acetylamino)phenyl]-6-bromo-2-(2-chlorophenyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-[3-(acetylamino)phenyl]-6-bromo-2-(2-chlorophenyl)-4-quinolinecarboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
属性
IUPAC Name |
N-(3-acetamidophenyl)-6-bromo-2-(2-chlorophenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrClN3O2/c1-14(30)27-16-5-4-6-17(12-16)28-24(31)20-13-23(18-7-2-3-8-21(18)26)29-22-10-9-15(25)11-19(20)22/h2-13H,1H3,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNGYZROUFAXAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3-chlorobenzyl)-7-methyl-1-phenyl-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4840043.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-4-methylbenzenesulfonamide](/img/structure/B4840049.png)



![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4840108.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,5-difluorobenzamide](/img/structure/B4840110.png)
![6-cyclopropyl-N-(3,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4840116.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4840147.png)
![4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B4840151.png)
![methyl 3-[2-(cyclopropylamino)-2-oxoethyl]-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4840155.png)
![N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4840164.png)